4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a phenylsulfonyl group attached to the pyrrolopyridine core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routesThe specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfone or sulfoxide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through various pathways. The halogen atoms and phenylsulfonyl group can form non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine include other halogenated pyrrolopyridines and sulfonyl-substituted heterocycles. These compounds share similar structural features but differ in the type and position of halogen atoms and other substituents. For example:
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl group but retains the halogenated pyrrolopyridine core.
4-Chloro-5-fluoro-3-iodo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
The uniqueness of this compound lies in its specific combination of halogen atoms and the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-fluoro-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIN2O2S/c14-12-9(15)6-17-13-11(12)10(16)7-18(13)21(19,20)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNMDGJGCWPQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152624 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-87-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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